(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide
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Overview
Description
(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide is a complex organic compound characterized by the presence of cyano, dichlorophenyl, and furylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide typically involves the reaction of 2,4-dichlorobenzaldehyde with furfurylamine in the presence of a base, followed by the addition of cyanoacetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorophenyl and furylmethyl groups may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione
- DIBENZYL 4-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Uniqueness
Compared to similar compounds, (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dichlorophenyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-4-3-10(14(17)7-12)6-11(8-18)15(20)19-9-13-2-1-5-21-13/h1-7H,9H2,(H,19,20)/b11-6- |
InChI Key |
HPMVZCMBUXEOID-WDZFZDKYSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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